![molecular formula C20H27ClN2O4 B5039539 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as ACBC, and it is a potent and selective antagonist of the cannabinoid receptor CB1. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
作用機序
ACBC acts as a competitive antagonist at the CB1 receptor, which means that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in CB1 receptor signaling, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The effects of ACBC on the body depend on the specific physiological process being studied. However, some of the most commonly reported effects include a decrease in pain perception, a decrease in appetite, and changes in mood. ACBC has also been shown to have some potential therapeutic benefits, particularly in the treatment of obesity and addiction.
実験室実験の利点と制限
One of the main advantages of using ACBC in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. However, there are also some limitations to using ACBC, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on ACBC. One area of interest is the development of more potent and selective CB1 receptor antagonists that can be used to study the role of this receptor in more detail. Another potential direction is the investigation of the therapeutic potential of ACBC in the treatment of obesity and addiction. Additionally, there is a need for further research into the potential off-target effects of ACBC and the development of more effective delivery methods for this compound.
合成法
The synthesis of ACBC involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-hydroxycyclohexanone to form the intermediate compound, 4-chloro-3-nitrobenzoyl cyclohexanone. This intermediate is then reacted with piperidine and acetic anhydride to form the acetylated piperidine derivative. The final step involves the reaction of the acetylated piperidine derivative with 4-hydroxycyclohexylamine to form ACBC.
科学的研究の応用
ACBC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potent and selective antagonist activity at the CB1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. ACBC has been used in a wide range of studies, including investigations into pain perception, appetite regulation, and mood disorders.
特性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(4-hydroxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-13(24)23-10-8-17(9-11-23)27-19-7-2-14(21)12-18(19)20(26)22-15-3-5-16(25)6-4-15/h2,7,12,15-17,25H,3-6,8-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLYGYFRSIATEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

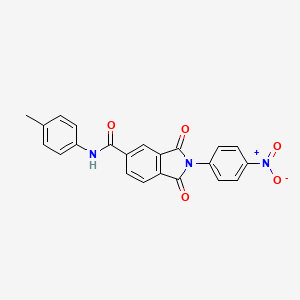
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
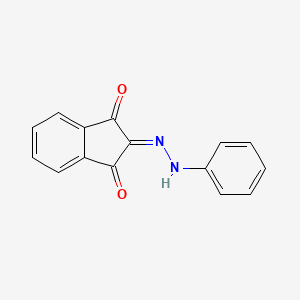
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
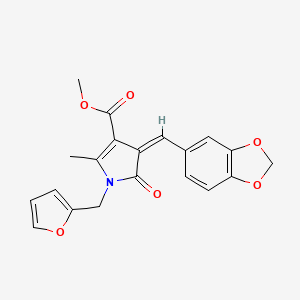
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)
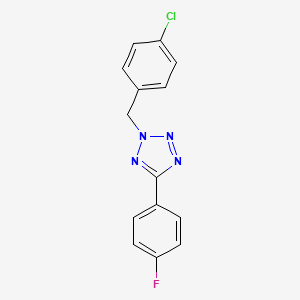

![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
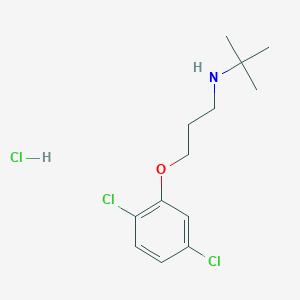
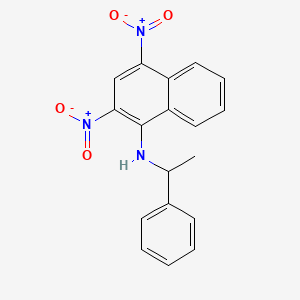
![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)